molecular formula C7H13N3O3 B13729665 Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- CAS No. 33024-62-3

Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)-

Cat. No.: B13729665
CAS No.: 33024-62-3
M. Wt: 187.20 g/mol
InChI Key: YNCHGGQBYMXIDI-UHFFFAOYSA-N
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Description

Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- is a substituted urea derivative characterized by a nitroso (-N=O) group at the 1-position, a methyl group at the same position, and a tetrahydro-2H-pyran-4-yl substituent at the 3-position. The tetrahydro-2H-pyran (THP) moiety introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions.

Properties

CAS No.

33024-62-3

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

1-methyl-1-nitroso-3-(oxan-4-yl)urea

InChI

InChI=1S/C7H13N3O3/c1-10(9-12)7(11)8-6-2-4-13-5-3-6/h6H,2-5H2,1H3,(H,8,11)

InChI Key

YNCHGGQBYMXIDI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1CCOCC1)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- typically involves the reaction of 1-methyl-1-nitroso-urea with tetrahydro-2H-pyran-4-ylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as tetrahydrofuran (THF) and reagents like lithium aluminum hydride (LiAlH4) for reduction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This interaction can disrupt key biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of "Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)-" and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
Urea, 1-methyl-1-nitroso-3-(tetrahydro-2H-pyran-4-yl)- 1-Nitroso, 1-methyl, 3-THP Not explicitly stated Presumed alkylating activity; THP group enhances solubility and metabolic stability
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) 1-Ethyl, 3-pyrazolylmethyl, phenyl group C₁₅H₁₈N₄O IR: 3320 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O); m.p. 142–144°C; potential kinase inhibition
Urea, 1-methyl-3-[(1-o-tolylimidazol-2-ylthio)acetyl] Thioacetyl linker, o-tolylimidazole C₁₅H₁₈N₄O₂S High toxicity (LD₅₀ < 500 mg/kg); used in pesticidal formulations
Cyanoguanidine derivatives (e.g., Compound 17) Pyridyl head-group, alkoxy sulfonamide linker Not provided Sub-nM antiproliferative activity; optimized 6-carbon linker enhances potency
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea THP, thiophenyl, methoxyphenyl C₁₉H₂₃N₂O₃S Phase I metabolite with moderate CYP inhibition; used in preclinical cancer studies

Key Findings from Comparative Analysis

Nitroso-ureas are known for generating reactive species under physiological conditions, enabling DNA cross-linking . The tetrahydro-2H-pyran (THP) substituent confers improved metabolic stability compared to phenyl or pyridyl groups in analogues like 9a or cyanoguanidines .

Linker Length and Head-Group Influence: In cyanoguanidine and pyridyl-head-group analogues (e.g., Compound 17), a 6-carbon linker maximizes antiproliferative activity by balancing hydrophobicity and spatial flexibility . The THP group in the target compound may mimic this effect via its bicyclic structure.

Spectroscopic Differences :

  • Infrared (IR) spectra of 9a show characteristic urea C=O stretches at 1660 cm⁻¹, while nitroso-ureas exhibit additional N=O absorption near 1500 cm⁻¹, though specific data for the target compound are lacking .

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